Diquafosol (tetrasodium)

P2Y receptor pharmacology calcium mobilization assay receptor subtype selectivity

Diquafosol tetrasodium (INS365, Up4U) is a synthetic dinucleotide analog and a purinergic P2Y2 receptor agonist that stimulates fluid and mucin secretion on the ocular surface. It is the first P2Y2 receptor agonist approved for clinical use, launched in Japan in April 2010 by Santen Pharmaceuticals as a 3% ophthalmic solution for the treatment of dry eye disease.

Molecular Formula C18H22N4Na4O23P4
Molecular Weight 878.2 g/mol
Cat. No. B12427650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquafosol (tetrasodium)
Molecular FormulaC18H22N4Na4O23P4
Molecular Weight878.2 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1
InChIKeyOWTGMPPCCUSXIP-FNXFGIETSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diquafosol Tetrasodium: P2Y2 Receptor Agonist Specifications and Basic Characteristics


Diquafosol tetrasodium (INS365, Up4U) is a synthetic dinucleotide analog and a purinergic P2Y2 receptor agonist that stimulates fluid and mucin secretion on the ocular surface [1]. It is the first P2Y2 receptor agonist approved for clinical use, launched in Japan in April 2010 by Santen Pharmaceuticals as a 3% ophthalmic solution for the treatment of dry eye disease [2]. The compound demonstrates agonist activity at P2Y2 and P2Y4 receptors, with calcium mobilization assays in 1321N1 astrocytoma cells expressing human P2Y subtypes yielding EC50 values of 100 nM at P2Y2, 400 nM at P2Y4, 20 μM at P2Y6, and >100 μM at P2Y1 [3].

Why Generic P2Y2 Agonists Cannot Substitute for Diquafosol Tetrasodium in Ophthalmic Applications


Generic substitution with other P2Y2 receptor agonists such as UTP (uridine 5'-triphosphate) or ATP is not functionally equivalent to diquafosol tetrasodium due to critical differences in receptor subtype selectivity, chemical stability, and pharmacokinetic properties. Unlike UTP, which exhibits broad activity across multiple P2Y subtypes with limited P2Y2 selectivity [1], diquafosol tetrasodium demonstrates a distinct selectivity profile with approximately 200-fold preference for P2Y2 (EC50 100 nM) over P2Y6 (EC50 20 μM) and >1,000-fold selectivity over P2Y1 (EC50 >100 μM) [2]. More critically, diquafosol tetrasodium possesses superior chemical stability compared to earlier P2Y2 agonists such as UTP, eliminating the requirement for refrigeration or specialized handling during storage and distribution [3]. These differential characteristics directly impact both experimental reproducibility in research settings and clinical efficacy in therapeutic applications, rendering in-class substitution scientifically invalid.

Quantitative Evidence Guide: Diquafosol Tetrasodium Versus Comparators and Alternatives


P2Y2 Receptor Subtype Selectivity: Diquafosol Tetrasodium Versus UTP and ATP

Diquafosol tetrasodium exhibits a distinct P2Y receptor subtype selectivity profile compared to the endogenous agonist UTP. In calcium mobilization assays using 1321N1 astrocytoma cells transfected with individual human P2Y receptor subtypes, diquafosol tetrasodium demonstrates an EC50 of 100 nM at P2Y2, 400 nM at P2Y4, 20 μM at P2Y6, and >100 μM at P2Y1 [1]. This translates to a selectivity ratio of approximately 200-fold for P2Y2 over P2Y6, and >1,000-fold selectivity over P2Y1. In contrast, UTP exhibits broader agonist activity with less discrimination among P2Y2, P2Y4, and P2Y6 subtypes [2].

P2Y receptor pharmacology calcium mobilization assay receptor subtype selectivity GPCR agonist profiling

Chemical Stability Advantage: Diquafosol Tetrasodium Versus Uridine 5'-Triphosphate (UTP)

Diquafosol tetrasodium demonstrates markedly superior chemical stability compared to the earlier-generation P2Y2 receptor agonist uridine 5'-triphosphate (UTP). Unlike UTP, which is chemically unstable and prone to degradation under ambient conditions, diquafosol tetrasodium is reported to be 'very stable chemically' and 'does not require refrigeration or special handling' [1]. This stability advantage is a direct consequence of the dinucleotide structure of diquafosol (Up4U), which confers resistance to enzymatic and chemical hydrolysis compared to mononucleotide triphosphates such as UTP [2].

nucleotide stability drug storage requirements formulation development chronic disease treatment

Corneal Staining Reduction: Diquafosol Tetrasodium 2% Versus Placebo in Dry Eye Disease

In a randomized, double-masked, placebo-controlled trial (n=527 subjects with dry eye), 2% diquafosol tetrasodium ophthalmic solution demonstrated statistically significant superiority over placebo in reducing corneal staining. At the 6-week primary efficacy time point, subjects treated with 2% diquafosol had significantly lower corneal staining scores compared with placebo (P < 0.001) [1]. Reductions in corneal staining were observed as early as 2 weeks after treatment initiation and were maintained throughout the 24-week study duration. Additionally, Schirmer test scores at week 6 were significantly higher with diquafosol treatment than with placebo (P = 0.030), indicating increased tear secretion [1].

dry eye disease corneal staining randomized controlled trial ocular surface health

Additive Therapeutic Effect: Diquafosol Tetrasodium Added to Sodium Hyaluronate Monotherapy

In a prospective, randomized, multicenter study of 64 eyes from 32 patients in whom 0.1% sodium hyaluronate monotherapy was insufficiently responsive, the addition of diquafosol tetrasodium produced significant improvements across multiple objective and subjective parameters. After 4 weeks of treatment, eyes receiving diquafosol tetrasodium plus sodium hyaluronate showed significant improvement in tear film break-up time (BUT) (P = 0.049, Dunnett test), fluorescein and rose bengal staining scores (P = 0.02), and subjective symptoms including dry eye sensation (P = 0.004), pain (P = 0.02), and foreign body sensation (P = 0.02) [1]. In contrast, control eyes receiving sodium hyaluronate alone showed no significant change in any of these parameters over the same period [1].

dry eye syndrome additive therapy sodium hyaluronate tear film stability

Meta-Analysis Confirmation: 3% Diquafosol Tetrasodium Superior to Conventional Therapy

A 2024 meta-analysis of 13 randomized controlled trials evaluated the efficacy of combining 3% diquafosol tetrasodium (DQS) with conventional therapy versus conventional therapy alone for dry eye disease. The combined treatment with 3% DQS demonstrated significantly better efficacy than the control group (conventional treatment alone) in improving clinical efficacy, prolonging tear film break-up time, increasing tear secretion volume, and reducing corneal fluorescent staining (p < 0.05 for all comparisons) [1]. An updated meta-analysis of randomized controlled trials further confirmed that 3% DQS treatment is safer and had superior efficacy compared to artificial tears or sodium hyaluronate for treating dry eye disease both in general populations and specifically after cataract surgery [2].

meta-analysis dry eye disease conventional therapy tear film break-up time

Diquafosol Tetrasodium: Research and Industrial Application Scenarios Based on Quantitative Evidence


P2Y2 Receptor Pharmacology Studies Requiring Defined Subtype Selectivity

For researchers investigating P2Y2 receptor-mediated signaling pathways, diquafosol tetrasodium provides a well-characterized agonist with quantified subtype selectivity: EC50 of 100 nM at P2Y2, 400 nM at P2Y4, 20 μM at P2Y6, and >100 μM at P2Y1 in calcium mobilization assays [1]. This defined selectivity profile (~200-fold for P2Y2 vs P2Y6; >1,000-fold vs P2Y1) enables more precise interpretation of P2Y2-specific pharmacological effects compared to less selective agonists such as UTP [1][2]. The compound's superior chemical stability, which eliminates the need for refrigeration or special handling, further enhances experimental reproducibility in long-term pharmacology studies [3].

Ocular Surface Disease Research: Dry Eye Models and Tear Film Studies

Diquafosol tetrasodium is the optimal P2Y2 agonist for ocular surface research applications based on validated clinical efficacy data. In randomized controlled trials, 2% diquafosol tetrasodium demonstrated statistically significant superiority over placebo in reducing corneal staining (P < 0.001) and increasing Schirmer test scores (P = 0.030) at 6 weeks [4]. For studies evaluating tear film stability and ocular surface health, 3% diquafosol tetrasodium combined with conventional therapy produced significant improvements in tear film break-up time (BUT), corneal staining, and subjective symptoms compared to conventional therapy alone (p < 0.05 across all endpoints) [5]. These validated clinical endpoints provide robust benchmarks for preclinical and translational ocular surface research.

Additive Therapy Development for Refractory Dry Eye Conditions

For research programs developing therapeutic strategies for dry eye patients inadequately responsive to first-line treatments, diquafosol tetrasodium offers documented additive efficacy when combined with sodium hyaluronate. In patients refractory to 0.1% sodium hyaluronate monotherapy, the addition of diquafosol tetrasodium produced significant improvements in tear film break-up time (P = 0.049), corneal staining scores (P = 0.02), dry eye sensation (P = 0.004), pain (P = 0.02), and foreign body sensation (P = 0.02) after 4 weeks, while control eyes receiving HA alone showed no significant improvement [6]. This evidence supports the use of diquafosol tetrasodium as a reference compound in studies evaluating combination therapy approaches for treatment-resistant ocular surface disease.

Pharmaceutical Formulation Development: Sustained-Release Ophthalmic Delivery Systems

Diquafosol tetrasodium serves as a model compound for developing sustained-release ophthalmic formulations, as demonstrated by recent hot-melt extrusion studies. Ophthalmic inserts containing diquafosol tetrasodium achieved complete dissolution within 24 hours and maintained stable drug content, thickness, and surface pH over three months at room temperature [7]. In vitro corneal permeation studies using excised rabbit corneas demonstrated increased bioavailability compared to conventional eye drops, suggesting the potential for reduced dosing frequency [7]. The compound's documented chemical stability at ambient conditions [3] makes it particularly suitable for extended-release formulation development programs.

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